molecular formula C12H17NO2S B2913451 N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide CAS No. 1795493-60-5

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2913451
CAS RN: 1795493-60-5
M. Wt: 239.33
InChI Key: IXBKIORZDMXEFN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide, also known as CPTH, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPTH has been found to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that modify chromatin structure and play a crucial role in gene expression.

Scientific Research Applications

Chemometric Methods in Drug Analysis

Development of Analytical Methods

Research focuses on developing rapid chemometric methods for simultaneous estimation of pharmaceutical compounds in formulations, highlighting the importance of precise analytical techniques in pharmaceutical sciences. This includes the development of reverse-phase HPLC methods for drugs like paracetamol and ibuprofen, underscoring the relevance of analytical chemistry in ensuring drug purity and efficacy (Kanthale et al., 2020).

Bioactive Metabolite Formation

Drug Metabolism and Bioactive Metabolites

Research has shown that certain drugs, upon metabolism, can form bioactive metabolites that interact with various biological targets. For instance, acetaminophen (paracetamol) is metabolized to form AM404, a potent TRPV1 agonist, illustrating the complex pathways of drug metabolism and their implications for pharmacological activity (Högestätt et al., 2005).

Chemoselective Synthesis

Chemoselective Acetylation

The chemoselective acetylation of amino groups, crucial for synthesizing intermediates for antimalarial drugs, showcases the significance of selective chemical reactions in drug synthesis. This highlights the role of enzyme catalysis in achieving selective acetylation, essential for producing pharmaceutical intermediates (Magadum & Yadav, 2018).

Molecular Modifications and Drug Safety

Protein Thiol Modification

Investigations into how drugs like acetaminophen can modify protein thiols through their metabolites elucidate the biochemical interactions between pharmaceuticals and biological molecules. This research provides insight into the mechanisms underlying drug efficacy and toxicity, informing safer drug design (Nelson et al., 1991).

Novel Drug Synthesis

Synthesis of Novel Compounds

The synthesis and characterization of new chemical entities, such as various acetamide derivatives, demonstrate the ongoing efforts in medicinal chemistry to discover and develop new therapeutic agents. This includes the exploration of novel synthetic routes and the evaluation of the antitumor potential of heterocyclic compounds derived from acetamide precursors (Shams et al., 2010).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(15,10-2-3-10)8-13-11(14)6-9-4-5-16-7-9/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKIORZDMXEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CSC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

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